(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Overview
Description
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid is a labeled form of deoxycholic acid, a secondary bile acid. It is synthesized by the bacterial metabolism of cholic acid in the intestines. The compound is used primarily in scientific research due to its labeled carbon isotope, which allows for detailed metabolic and pharmacokinetic studies .
Mechanism of Action
Target of Action
Deoxycholic acid-24-13C primarily targets adipocytes, which are fat cells in the body . It also interacts with certain proteins in neuronal cells, notably Nicastrin and Casein kinase 1 epsilon .
Mode of Action
Deoxycholic acid-24-13C, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This process involves the destruction of fat cells in the tissue. In neuronal cells, Deoxycholic acid-24-13C interacts with the Nicastrin subunit of γ-secretase, significantly contributing to the formation of amyloid beta .
Biochemical Pathways
Deoxycholic acid-24-13C affects several biochemical pathways. As a bile acid, it emulsifies fat in the gut . It also plays a role in the HIF-1 signaling pathway and PI3K-Akt signaling . Furthermore, it’s involved in metabolic processes such as nucleotide metabolism, biosynthesis of cofactors, and purine metabolism .
Pharmacokinetics
As a bile acid, it is known to emulsify and solubilize dietary fats in the intestine . This suggests that it may have good bioavailability due to its role in fat digestion and absorption.
Result of Action
The action of Deoxycholic acid-24-13C results in the breakdown of adipose cells, leading to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages . In neuronal cells, its interaction with the Nicastrin subunit of γ-secretase contributes to the formation of amyloid beta .
Action Environment
The action of Deoxycholic acid-24-13C can be influenced by environmental factors such as diet and antibiotic intake, which can alter the composition of the gut microbiota . The gut microbiota metabolizes bile acids to generate secondary bile acids, such as Deoxycholic acid-24-13C . Therefore, changes in the gut microbiota can potentially affect the production and action of Deoxycholic acid-24-13C.
Biochemical Analysis
Biochemical Properties
Deoxycholic acid-24-13C plays a significant role in biochemical reactions. It emulsifies and solubilizes dietary fats in the intestine . When injected subcutaneously, it disrupts cell membranes in adipocytes and destroys fat cells in that tissue .
Cellular Effects
Deoxycholic acid-24-13C has various effects on different types of cells and cellular processes. It influences cell function by disrupting cell membranes in adipocytes, leading to the destruction of fat cells . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Molecular Mechanism
The mechanism of action of Deoxycholic acid-24-13C involves the emulsification of fat in the gut. When synthetically derived Deoxycholic acid-24-13C is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Temporal Effects in Laboratory Settings
It is known that Deoxycholic acid-24-13C is a stable compound .
Dosage Effects in Animal Models
In animal models, the effects of Deoxycholic acid-24-13C vary with different dosages. For instance, a study in rats showed that Deoxycholic acid-24-13C produces a significant inflammatory process in the structures. It can cause skin ulcerations and, in salivary glands, it causes loss of tissue architecture and fibrosis .
Metabolic Pathways
Deoxycholic acid-24-13C is involved in the metabolism of fats. It emulsifies and solubilizes dietary fats in the intestine . The two primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid. Bacteria metabolize chenodeoxycholic acid into the secondary bile acid lithocholic acid, and they metabolize cholic acid into deoxycholic acid .
Subcellular Localization
As a bile acid, it is likely to be found in the cytosol where it plays a role in the emulsification and solubilization of dietary fats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of deoxycholic acid-24-13C involves the incorporation of a carbon-13 isotope at the 24th carbon position of deoxycholic acid. This is typically achieved through isotope exchange reactions or by using labeled precursors in the synthesis of deoxycholic acid .
Industrial Production Methods
Industrial production of deoxycholic acid-24-13C is less common due to its specialized use in research. it can be produced using advanced organic synthesis techniques that ensure the incorporation of the carbon-13 isotope with high specificity and purity .
Chemical Reactions Analysis
Types of Reactions
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert it back to its primary alcohol form.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH to ensure specificity .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of deoxycholic acid, which are useful in studying metabolic pathways and drug interactions .
Scientific Research Applications
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid is widely used in scientific research, including:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and kinetics of bile acids.
Biology: It helps in studying the role of bile acids in cellular processes and their interaction with receptors.
Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids.
Industry: It is used in the development of new drugs and therapeutic agents targeting bile acid pathways
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A primary bile acid that is metabolized to deoxycholic acid.
Chenodeoxycholic Acid: Another primary bile acid with similar metabolic pathways.
Lithocholic Acid: A secondary bile acid formed from chenodeoxycholic acid
Uniqueness
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid is unique due to its labeled carbon isotope, which allows for precise tracking in metabolic studies. This makes it an invaluable tool in research compared to its non-labeled counterparts .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i22+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-JJUQXLBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736186 | |
Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52886-37-0 | |
Record name | Cholan-24-oic-24-13C acid, 3,12-dihydroxy-, (3α,5β,12α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52886-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deoxycholic acid-24-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Deoxycholic acid-24-13C used in this study instead of Deoxycholic acid-2,2,4,4-2H4?
A1: The study aimed to simultaneously analyze the kinetics of deoxycholic acid, cholic acid, AND chenodeoxycholic acid. To achieve this, distinct isotopic labels were necessary for each bile acid. While the researchers investigated the use of Deoxycholic acid-2,2,4,4-2H4 and found it to be a stable isotope marker comparable to Deoxycholic acid-24-13C for determining deoxycholic acid kinetics, they chose to use Deoxycholic acid-24-13C in the final analysis. This is likely because using the same isotopic label (24-13C) for both cholic acid and chenodeoxycholic acid simplified the analysis and interpretation of the data. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.